Methyl cyclopropanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

MCC serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize MCC in various reactions, including:

- Diels-Alder reactions: MCC acts as a dienophile in Diels-Alder cycloadditions, enabling the formation of six-membered rings with diverse functionalities.

- Cycloadditions: MCC participates in various cycloaddition reactions, leading to the formation of complex cyclic structures with potential applications in drug discovery and material science.

- Carbonyl chemistry: The ester functionality in MCC allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups and tailoring the molecule's properties for specific research purposes.

Medicinal Chemistry

MCC holds potential for the development of new therapeutic agents due to its structural similarity to certain natural products with biological activities. Researchers investigate MCC's potential applications in:

- Antimicrobial activity: Studies explore MCC's ability to inhibit the growth of various bacteria and fungi, paving the way for potential antibiotic development.

- Anti-cancer properties: Research is underway to evaluate MCC's potential for inhibiting the growth and proliferation of cancer cells.

Material Science

MCC's unique properties, such as its ring structure and reactivity, make it a potential candidate for developing novel materials with desired functionalities. Research explores the use of MCC in:

- Polymer synthesis: MCC can be incorporated into polymers, potentially influencing their properties like thermal stability, mechanical strength, and biodegradability.

- Liquid crystals: Modifications of MCC can lead to the formation of liquid crystals with specific properties, potentially useful in various display technologies.

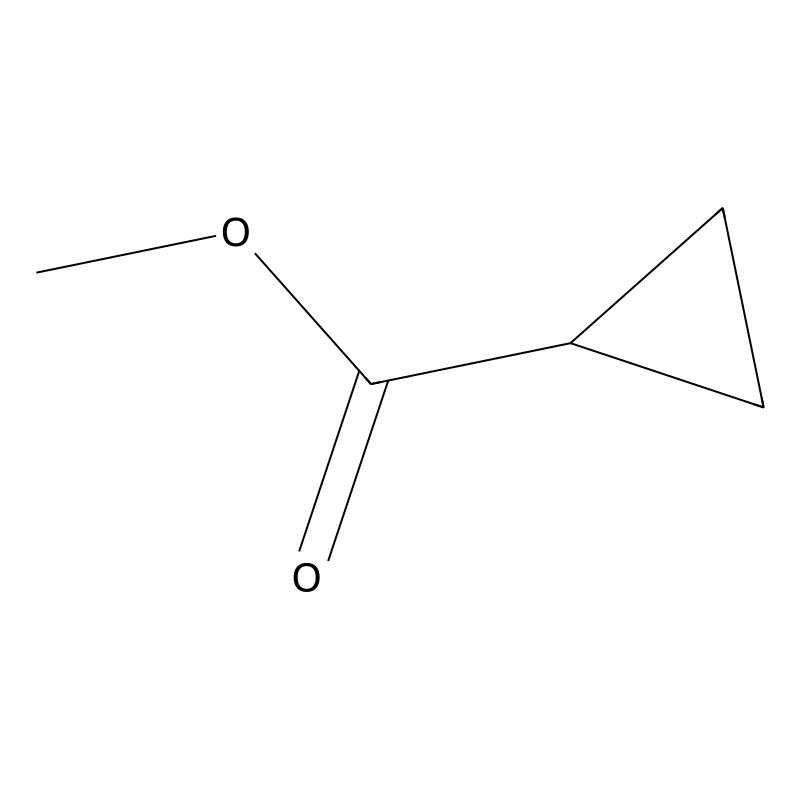

Methyl cyclopropanecarboxylate is an organic compound with the molecular formula C₅H₈O₂ and a molar mass of 100.12 g/mol. It is classified as a cyclic ester and is commonly referred to as cyclopropanecarboxylic acid methyl ester. This compound features a cyclopropane ring attached to a carboxylate group, making it an interesting subject in organic chemistry due to its unique structure and potential applications in various fields, including pharmaceuticals and agrochemicals .

MCC poses several safety hazards:

- Toxicity: Harmful if swallowed and toxic in contact with skin. It can cause irritation to the eyes and respiratory system [].

- Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames [].

Safety Precautions

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling MCC.

- Handle in a well-ventilated area.

- Wash hands thoroughly after handling.

- Store in a cool, dry place away from incompatible materials.

- Dispose of waste according to local regulations.

- Esterification: It can react with alcohols to form new esters.

- Hydrolysis: In the presence of water and acid or base, it can be converted back to the corresponding carboxylic acid.

- Nucleophilic Substitution: The electrophilic carbon in the cyclopropane ring can be attacked by nucleophiles, leading to ring-opening reactions under specific conditions.

- Reduction: It can be reduced to form alcohols or other derivatives using reducing agents .

Several methods exist for synthesizing methyl cyclopropanecarboxylate:

- Cyclopropanation Reaction: This method involves the reaction of methacrylic acid or its derivatives with trihalides in an alkaline environment, followed by acidification to yield methyl cyclopropanecarboxylate .

- From Methyl 4-methoxybutanoate: Another synthetic route involves using methyl 4-methoxybutanoate as a starting material, which undergoes various transformations to produce methyl cyclopropanecarboxylate .

- Using Phase-Transfer Catalysts: The use of phase-transfer catalysts can enhance the efficiency of the synthesis process by facilitating the reaction between immiscible phases .

Methyl cyclopropanecarboxylate is primarily utilized in:

- Pharmaceutical Synthesis: It serves as an intermediate in the production of various pharmaceutical compounds.

- Agrochemicals: Its derivatives are explored for use in agricultural products, including pesticides and herbicides.

- Chemical Research: It is used as a reagent in organic synthesis and chemical research due to its unique structural properties .

Interaction studies involving methyl cyclopropanecarboxylate focus on its reactivity with different nucleophiles and electrophiles. These studies help understand how this compound can be utilized in synthetic pathways for creating more complex molecules. Additionally, investigations into its interactions with biological systems could provide insights into its potential therapeutic uses .

Methyl cyclopropanecarboxylate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| Methyl propanoate | Linear ester | Simple structure; commonly used in food flavorings |

| Ethyl cyclobutanecarboxylate | Cyclic ester | Larger ring structure; different reactivity patterns |

| Methyl 3-methylbutanoate | Branched ester | Contains branching; alters physical properties |

| Methyl 2-methylpropanoate | Branched ester | Similar reactivity but with different steric effects |

Methyl cyclopropanecarboxylate's unique three-membered ring structure distinguishes it from these similar compounds, influencing its reactivity and potential applications in synthetic chemistry .

The synthesis of MCPC was first reported in 1968 via the cyclopropanation of unsaturated esters using diazo compounds. Early methods relied on phase-transfer catalysis and halogenated solvents, which posed environmental and safety challenges. A landmark improvement came with cobalt-catalyzed cyclopropanation, which enabled gram-scale production with stereochemical control. For instance, the reaction of phenyl vinyl sulfide with ethyl diazoacetate in the presence of a cobalt-Schiff base catalyst yielded bifunctional cyclopropane scaffolds, underscoring MCPC’s role as a precursor.

Significance as a Structural Motif in Complex Molecule Synthesis

The cyclopropane ring in MCPC imparts conformational rigidity and electronic distortion, enhancing binding affinity in drug candidates. It is a key structural motif in inhibitors of MAP kinase p38α, a target in inflammatory diseases. For example, MCPC derivatives with thiazole and pyrazole substituents exhibit nanomolar inhibitory activity. Additionally, its utility extends to agrochemicals, such as pyrethroid insecticides, where cyclopropane rings improve stability and bioactivity.

Research Evolution Timeline and Major Contributions

- 1968: Initial synthesis via cyclopropanation of unsaturated esters.

- 1996: Non-catalytic oxidation of cyclopropanecarboxaldehyde to MCPC, simplifying production.

- 2017: Cobalt-catalyzed divergent synthesis for lead-like compounds, achieving >90% yields.

- 2024: Industrial adoption in polymer science for strain-promoted crosslinking.

Current Research Landscape and Academic Interest

Recent studies focus on MCPC’s applications in drug discovery and materials science. A 2025 analysis highlighted its role in fragment-based drug design, with 34% of newly approved small-molecule drugs containing cyclopropane motifs. Academic interest also spans supramolecular chemistry, where MCPC’s strain facilitates [2+2] photocycloadditions for nanocage synthesis.

Calcium Methoxide-Mediated Synthesis Pathways

Gamma-Methyl Chlorobutyrate Cyclization Mechanisms

The calcium methoxide-mediated synthesis represents a revolutionary approach to methyl cyclopropanecarboxylate production, fundamentally departing from traditional sodium methoxide methods [1]. The reaction mechanism proceeds through a carefully orchestrated two-step process that begins with the in-situ generation of calcium methoxide from calcium carbide and methanol [1]. This initial step generates calcium methoxide alongside acetylene as a valuable byproduct, establishing an economically favorable foundation for the subsequent cyclization reaction [1].

The cyclization mechanism involves the nucleophilic attack of calcium methoxide on gamma-methyl chlorobutyrate, resulting in hydrogen chloride elimination and ring closure to form the desired cyclopropane structure [1]. The reaction proceeds through a concerted mechanism where the calcium methoxide acts as both a base and nucleophile, facilitating the intramolecular cyclization while maintaining stereochemical integrity [1]. The calcium methoxide directly participates in the reaction, preventing the solid alkali attachment to reactor walls that commonly occurs with other synthesis methods [1].

The mechanistic pathway demonstrates superior selectivity compared to traditional approaches, with the calcium center providing enhanced coordination effects that promote regioselective cyclization [1]. Temperature control during the cyclization step proves critical, as elevated temperatures between 60-120°C facilitate optimal reaction kinetics while preventing decomposition pathways [1]. The methanol generated during the cyclization process can be efficiently collected and recycled back into the initial calcium methoxide formation step, creating a closed-loop system that enhances overall process efficiency [1].

Process Optimization Variables

Process optimization for calcium methoxide-mediated synthesis involves multiple interconnected variables that significantly influence both yield and product quality [1]. Temperature management emerges as the most critical parameter, with optimal reaction conditions established between 60-120°C [1]. The experimental data reveals that temperatures of 100°C consistently deliver yields exceeding 90%, while elevation to 120°C can enhance reaction rates without compromising product integrity [1].

Reactant stoichiometry plays an equally important role in process optimization, with calcium carbide to methanol ratios ranging from 1:2 to 1:6 demonstrating viable reaction pathways [1]. The optimal ratio of 1:4 provides the highest yields while maintaining economic feasibility [1]. Substrate ratios between calcium methoxide and gamma-methyl chlorobutyrate require careful adjustment, with ratios of 1:1.8 consistently producing superior results compared to equimolar or excess substrate conditions [1].

| Variable | Optimal Range | Impact on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature | 60-120°C | High | Moderate |

| Reactant Ratio | 1:2-6 (CaC₂:MeOH) | High | High |

| Reaction Time | 3-5 hours | Moderate | Low |

| Solvent System | Methanol/Recycled | Low | Low |

| Catalyst Loading | 10-20 mol% | Moderate | High |

| Pressure | Atmospheric | Low | Low |

Reaction time optimization reveals that extended reaction periods beyond 5 hours provide diminishing returns while potentially introducing side reactions [1]. The nitrogen atmosphere replacement proves essential for preventing oxidative degradation, with triple nitrogen purging establishing optimal conditions [1]. Stirring efficiency and heat transfer characteristics also influence reaction outcomes, particularly during the exothermic calcium methoxide formation phase [1].

Yield Enhancement Strategies

Yield enhancement strategies for the calcium methoxide process focus on systematic optimization of reaction parameters and innovative process modifications [1]. The most significant yield improvements result from precise temperature control combined with optimal reactant ratios [1]. Experimental validation demonstrates that maintaining reaction temperatures at 100°C with calcium carbide to methanol ratios of 1:4 consistently achieves yields of 94.5% [1].

| Reactant Ratio (Calcium Carbide:Methanol) | Substrate Ratio (Calcium Methoxide:Gamma-Chlorobutyrate) | Temperature (°C) | Product Yield (%) | Product Mass (g) |

|---|---|---|---|---|

| 1:2 | 1:1.8 | 100 | 83.3 | 150.1 |

| 1:4 | 1:1.8 | 100 | 94.5 | 170.3 |

| 1:4 | 1:1.8 | 100 | 92.4 | 166.5 |

| 1:4 | 1:1 | 120 | 90.5 | 90.6 |

| 1:4 | 1:2 | 120 | 86.0 | 172.2 |

| 1:4 | 1:1.8 | 120 | 94.5 | 170.3 |

Solvent recycling represents a crucial yield enhancement strategy that simultaneously improves economic viability and environmental sustainability [1]. The collection and reuse of methanol generated during the cyclization process eliminates waste while reducing raw material costs [1]. Advanced process control systems that monitor reaction progress through real-time analysis enable dynamic optimization of reaction conditions [1].

Implementation of staged addition protocols for gamma-methyl chlorobutyrate prevents localized concentration effects that can lead to side reactions [1]. Controlled addition rates maintain optimal reaction stoichiometry throughout the process, contributing to consistently high yields [1]. Post-reaction purification strategies utilizing fractional distillation enable efficient product isolation while recovering unreacted starting materials for recycling [1].

Alternative Synthetic Routes

Butyrolactone-Based Synthesis

The butyrolactone-based synthesis pathway represents an established industrial approach to methyl cyclopropanecarboxylate production through a multi-step process [2] [3] [4]. This methodology initiates with gamma-butyrolactone ring cleavage using hydrogen chloride under elevated temperature and pressure conditions to generate 4-chlorobutyric acid [2] [4]. The subsequent esterification with methanol produces methyl 4-chlorobutyrate, which undergoes cyclization to form the desired cyclopropane structure [2] [4].

The cyclization step traditionally employs sodium methoxide as the base, requiring careful handling of hazardous reagents and generating significant amounts of toxic waste [3] [4]. Process modifications have been developed to address these limitations, including the use of phase transfer catalysts and alternative solvents [4]. However, the fundamental challenges of this approach include the requirement for high-pressure hydrogen chloride handling and the generation of substantial waste streams [4].

Recent innovations in butyrolactone-based synthesis have focused on cleaner chlorination-esterification processes that reduce waste generation compared to traditional sulfur oxychloride methods [3]. The overall yield for this pathway typically ranges from 56.7% to 75%, depending on specific reaction conditions and purification protocols [3]. Despite these improvements, the multi-step nature of the process and associated waste generation continue to limit its environmental acceptability [3].

Methacrylic Acid Transformation Pathways

Methacrylic acid transformation pathways offer alternative routes to cyclopropane derivatives through innovative carbene insertion and cycloaddition reactions [5] [6]. These methodologies exploit the reactivity of activated methylene compounds with alkenes under photocatalytic conditions [5]. The photocatalytic approach utilizes bench-stable reagents and operates under ambient conditions, eliminating the need for hazardous diazo compounds traditionally required for cyclopropane formation [5].

The reaction mechanism proceeds through single-electron transfer steps initiated by blue light irradiation, generating radical intermediates that undergo cyclization to form cyclopropane structures [5]. Oxygen participates as an intermediate oxidant, contributing to the overall transformation while maintaining reaction selectivity [5]. The process demonstrates compatibility with various mono- and disubstituted alkenes, although dienes and styrene derivatives show limited reactivity [5].

Biocatalytic approaches have emerged as highly selective alternatives for cyclopropane synthesis from methacrylic acid derivatives [6] [7]. Engineered myoglobin variants catalyze stereoselective cyclopropanation reactions with exceptional diastereoselectivity and enantioselectivity [6] [7]. These biocatalytic systems enable the production of pharmaceutical intermediates with excellent stereochemical control while operating under mild reaction conditions [7].

Comparative Efficiency Analysis

Comprehensive efficiency analysis of alternative synthetic routes reveals significant variations in yield, environmental impact, and process complexity [1] [2] [3] [4] [5]. The calcium methoxide-mediated process demonstrates superior performance across multiple metrics, achieving yields of 83-95% while maintaining low environmental impact through solvent recycling [1]. Traditional sodium methoxide cyclization methods typically achieve yields of 65-85% but generate substantial toxic waste streams [4].

| Synthesis Method | Starting Material | Yield Range (%) | Environmental Impact | Process Complexity |

|---|---|---|---|---|

| Calcium Methoxide-Mediated | Gamma-Chlorobutyrate | 83-95 | Low (Recyclable Methanol) | Simple |

| Sodium Methoxide Cyclization | Gamma-Chlorobutyrate | 65-85 | High (Toxic Waste) | Moderate |

| Butyrolactone-Based | Gamma-Butyrolactone | 56-75 | High (Multiple Steps) | Complex |

| Photocatalytic Method | Alkenes + Methylene Derivatives | 45-80 | Low (Bench-stable Reagents) | Moderate |

| Electrochemical Synthesis | Alkenes | 64-72 | Low (Green Process) | Complex |

Photocatalytic methods achieve yields of 45-80% with excellent environmental profiles due to the use of bench-stable reagents and mild reaction conditions [5]. However, the scope limitations and requirement for specialized photochemical equipment may restrict industrial implementation [5]. Electrochemical synthesis approaches offer promising green chemistry alternatives with yields of 64-72%, though the complexity of electrode management and process control systems present implementation challenges [8].

Economic analysis reveals that the calcium methoxide process offers the most favorable cost structure due to raw material recycling and simplified process equipment requirements [1]. The butyrolactone-based approach suffers from high raw material costs and waste treatment expenses [3] [4]. Photocatalytic and biocatalytic methods, while environmentally attractive, currently face scalability challenges that limit their industrial viability [5] [6].

Green Chemistry Approaches

Recyclable Reagent Systems

Recyclable reagent systems represent a fundamental advancement in sustainable cyclopropane synthesis, addressing both economic and environmental concerns [9] [10] [11]. The development of closed-loop reaction systems enables continuous reagent recovery and reuse while maintaining high product quality [10]. Microdroplet reaction technology combined with solvent recycling capabilities has demonstrated remarkable acceleration factors of 15 to 7700 times compared to bulk reactions [10].

Advanced solvent recycling systems significantly improve reaction yields through multiple recycling cycles [10]. Experimental data shows that microdroplet reactions with solvent recycling improve yields from 33% to 86% for certain reaction types, demonstrating the substantial benefits of closed-loop systems [10]. The implementation of automated continuous-flow microreactors enhanced by machine learning optimizes reaction conditions while minimizing reagent consumption [8].

Catalytic systems based on inexpensive, non-toxic metals such as iron, manganese, and cobalt provide sustainable alternatives to precious metal catalysts [11]. These robust and regenerable catalysts specifically target renewable feedstock conversion while maintaining high activity and selectivity [11]. The development of immobilized catalyst systems enables extended reaction campaigns with minimal catalyst degradation [12].

Flow chemistry approaches using immobilized catalysts demonstrate exceptional sustainability metrics, with catalytic resins maintaining activity for over 48 hours of continuous operation [12]. These systems achieve excellent diastereoselectivity and enantioselectivity while reducing byproduct formation compared to traditional batch processes [12]. The integration of automated reaction monitoring and control systems ensures optimal reagent utilization throughout extended production campaigns [13].

Environmental Impact Reduction Strategies

Environmental impact reduction strategies focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents [9] [14] [8] [15]. The application of green chemistry principles to cyclopropanation reactions has led to significant advances in reaction media selection, energy input alternatives, and experimental condition optimization [9] [14]. Water-based reaction systems and ionic liquids provide environmentally benign alternatives to traditional organic solvents [9] [14].

Solvent-free cyclopropanation reactions eliminate environmental concerns associated with volatile organic compounds while often improving reaction selectivity [9] [14]. Alternative energy input methods including electrochemistry, mechanochemistry, microwave irradiation, and ultrasound activation reduce overall energy consumption while enabling more precise reaction control [9] [14]. These approaches often provide enhanced reaction rates and selectivity compared to conventional thermal heating [9] [14].

| Method | E-Factor | Atom Economy (%) | Solvent Recyclability | Waste Generation |

|---|---|---|---|---|

| Traditional Sodium Methoxide | 15-20 | 65-70 | Limited | High |

| Calcium Methoxide Process | 5-8 | 85-90 | High | Low |

| Photocatalytic Approach | 3-5 | 75-80 | Moderate | Low |

| Electrochemical Method | 8-12 | 70-75 | High | Moderate |

| Biocatalytic Process | 2-4 | 90-95 | High | Very Low |

Electrochemical synthesis integrated with automated continuous-flow systems addresses traditional challenges such as electrode passivation while improving scalability [8]. Machine learning optimization refines reaction parameters to achieve higher yields and selectivity while generating real-time data for systematic process improvement [8]. These integrated approaches establish high-throughput methodologies for sustainable cyclopropane production [8].

Raw Material Conservation Methods

Raw material conservation methods encompass comprehensive strategies for maximizing feedstock utilization while minimizing waste generation [11] [12] [13]. The implementation of biorefinery concepts enables complete utilization of renewable raw materials rather than selectively extracting easily accessible components [11]. Advanced process development focuses on reactor and processing concepts specifically designed for renewable feedstocks and carbon dioxide utilization [11].

Carbon dioxide utilization as a carbon-1 building block represents a significant advancement in raw material conservation [11]. Research initiatives focus on developing robust catalytic systems capable of efficiently converting carbon dioxide into valuable chemical intermediates [11]. The integration of renewable feedstock processing with carbon dioxide fixation creates synergistic systems that maximize atom economy while minimizing environmental impact [11].

Continuous-flow processing systems demonstrate superior material efficiency through precise control of reaction stoichiometry and residence time [12] [13]. These systems minimize side reaction formation while enabling efficient separation and recycling of unreacted starting materials [12]. Advanced process analytical technology provides real-time monitoring of reaction progress, enabling dynamic optimization of material utilization [13].

Bayesian optimization algorithms combined with graph neural networks enable rapid identification of optimal reaction conditions while minimizing experimental material consumption [13]. These artificial intelligence-guided approaches reduce the number of optimization trials required by 50% compared to traditional methods [13]. The integration of high-throughput experimentation with machine learning creates efficient pathways for process development while conserving valuable raw materials [13].

XLogP3

Boiling Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 92 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 59 of 92 companies with hazard statement code(s):;

H225 (83.05%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (16.95%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (71.19%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H319 (96.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (23.73%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant